Lotrifen

Catalog No.
S533604
CAS No.
66535-86-2
M.F
C16H10ClN3
M. Wt
279.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lotrifen

CAS Number

66535-86-2

Product Name

Lotrifen

IUPAC Name

2-(4-chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline

Molecular Formula

C16H10ClN3

Molecular Weight

279.72 g/mol

InChI

InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-16-14-4-2-1-3-11(14)9-10-20(16)19-15/h1-10H

InChI Key

DGWUVKLBXCWNTA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(4-chlorophenyl)-(1,2,4)triazolo(5,1-a)isoquinoline, Canocenta, L 12717, L-12717, lotrifen

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl

The exact mass of the compound Lotrifen is 279.0563 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lotrifen (CAS 66535-86-2), also known as Privaprol or L-12717, is a synthetic 2-phenyltriazole isoquinoline derivative utilized primarily as a non-hormonal veterinary abortifacient. Unlike conventional reproductive control agents that rely on systemic endocrine modulation, Lotrifen acts as a direct embryotoxin post-implantation, inducing the arrest and involution of pregnancy without altering the host's hormonal axis [1]. From a procurement and formulation perspective, its defining characteristic is its exceptionally low aqueous solubility, which facilitates slow clearance from an intramuscular injection site [2]. This depot-forming property enables sustained therapeutic exposure from a single low-dose administration, making it a highly efficient active pharmaceutical ingredient (API) for interceptive veterinary protocols and specialized embryotoxicity research[1].

Substituting Lotrifen with standard in-class or functional alternatives, such as estrogens or anti-progestins (e.g., aglepristone), fundamentally alters both the administration workflow and the safety profile of the formulation. Estrogen-based substitutes carry a well-documented risk of severe systemic toxicities, including bone marrow aplasia, endometrial hyperplasia, and pyometra, due to prolonged nuclear receptor occupancy [1]. Conversely, while anti-progestins like aglepristone are safer than estrogens, they require multiple, high-dose administrations (typically two doses 24 hours apart) to achieve competitive receptor antagonism [1]. Lotrifen bypasses these limitations entirely; its non-hormonal mechanism eliminates estrogenic and anti-glucocorticoid side effects, while its depot-forming pharmacokinetics allow for a single-injection protocol, significantly reducing handling requirements and improving compliance in veterinary applications [2].

Single-Dose Depot Pharmacokinetics vs. Multi-Dose Anti-Progestins

The practical utility of Lotrifen is heavily driven by its low solubility, which creates a slow-release depot at the injection site. In clinical veterinary applications, Lotrifen achieves interceptive efficacy with a single intramuscular dose of 2.5 mg/kg administered up to 15 days post-mismating [1]. In stark contrast, the standard anti-progestin comparator, aglepristone, requires a significantly higher dosage of 10 mg/kg administered twice, 24 hours apart, to maintain sufficient receptor blockade [1]. This represents an 87.5% reduction in total API required per treatment course (2.5 mg/kg vs. 20 mg/kg total) and eliminates the need for repeated handling.

Evidence DimensionTotal API dosage and administration frequency
Target Compound DataLotrifen: Single 2.5 mg/kg dose
Comparator Or BaselineAglepristone: Two 10 mg/kg doses (20 mg/kg total), 24 hours apart
Quantified Difference87.5% reduction in total API mass and elimination of secondary dosing
ConditionsIn vivo interceptive efficacy up to 15 days post-mismating

A single-dose, low-API requirement significantly reduces manufacturing costs per treatment and improves end-user compliance by minimizing animal handling.

Non-Hormonal Mechanism and Systemic Safety Profile

Unlike legacy interceptive agents, Lotrifen does not bind to sex-hormone binding globulins or steroid receptors. When compared to estrogenic substitutes like estradiol benzoate—which requires a multi-day dosing regimen (10 mcg/kg on days 3, 5, and 7) and carries a high risk of inducing fatal bone marrow suppression and pyometra—Lotrifen exerts a direct, localized embryotoxic effect post-implantation[1]. By inhibiting embryonic and placental growth without systemic hormonal interference, Lotrifen provides a fundamentally safer toxicological profile for the maternal host, avoiding the late-stage estrogenic effects that frequently complicate hormonal procurement choices [2].

Evidence DimensionMechanism of action and systemic toxicity risk
Target Compound DataLotrifen: Non-hormonal, direct embryotoxin (zero estrogenic receptor occupancy)
Comparator Or BaselineEstradiol benzoate / Estrogens: Hormonal, high risk of bone marrow aplasia and pyometra
Quantified DifferenceComplete elimination of estrogen-receptor-mediated systemic toxicities
ConditionsPost-coital administration in canine models

Procuring a non-hormonal API eliminates the severe liability of endocrine-disrupting side effects, making it a safer choice for commercial veterinary formulations.

Highest Potency Among Triazole Isoquinoline Analogs

Within the 2-phenyltriazole isoindole and isoquinoline class, Lotrifen (L-12717) was specifically selected for commercialization due to its pharmacokinetic profile. In comparative studies of structural analogs (L-10492, L-10503, L-11204), Lotrifen demonstrated the highest abortifacient potency and the longest duration of action[1]. This performance is directly attributed to its low aqueous solubility, which slows clearance from the injection depot compared to more soluble analogs, thereby sustaining therapeutic concentrations through the critical Day 20 post-mismating window without requiring daily injections [1].

Evidence DimensionIn vivo abortifacient potency and duration of action
Target Compound DataLotrifen (L-12717): Highest potency, sustained single-dose efficacy
Comparator Or BaselineSoluble analogs (L-10492, L-10503, L-11204): Lower potency, faster clearance
Quantified DifferenceExtended depot duration allowing single-dose efficacy vs. multi-dose requirements for soluble analogs
ConditionsIn vivo canine gestation models (Day 20 of pregnancy)

Buyers evaluating triazole isoquinoline derivatives should select Lotrifen to leverage its optimized low-solubility depot effect, which maximizes potency and minimizes dosing frequency.

Single-Dose Veterinary Interceptive Formulations

Because Lotrifen achieves complete efficacy with a single 2.5 mg/kg intramuscular injection, it is an effective API for developing low-handling veterinary interceptive products. Its depot-forming pharmacokinetics eliminate the need for the multi-day dosing regimens required by aglepristone or prostaglandins, making it highly attractive for commercial veterinary pharmaceutical procurement [1].

Non-Hormonal Reproductive Toxicology Modeling

In research settings, studying embryonic or placental growth inhibition is often confounded by the systemic endocrine effects of the drugs used. Lotrifen’s direct, non-hormonal embryotoxic mechanism allows researchers to isolate post-implantation developmental arrest without triggering maternal estrogenic or anti-glucocorticoid pathways, providing a cleaner baseline for reproductive toxicology assays [2].

Development of Depot-Release Delivery Systems

Lotrifen’s inherent low aqueous solubility makes it an excellent candidate for research into sustained-release intramuscular depot formulations. Material scientists and formulation chemists can utilize Lotrifen as a benchmark API to study how crystalline solubility impacts injection-site clearance rates and sustained pharmacokinetic delivery over a 15-to-20-day window[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

279.0563250 Da

Monoisotopic Mass

279.0563250 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

239.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6J75G277H

Other CAS

66535-86-2

Wikipedia

Lotrifen

Dates

Last modified: 04-14-2024
1: Wanke R, Hermanns W. Adverse effects of the antifertility agent DL 717-IT (Canocenta, Byk Gulden, FRG). Pathological findings in the rabbit. Res Commun Chem Pathol Pharmacol. 1989 Jan;63(1):69-80. PubMed PMID: 2916081.
2: Lerner LJ. Development of novel embryotoxic compounds for interceptive fertility control in the dog. J Reprod Fertil Suppl. 1989;39:251-65. PubMed PMID: 2621727.
3: Kälin S, Arnold P, Hagen A, Lott-Stolz G, Niederhauser U, Rüsch P. [Sterile, purulent meningitis and generalized vasculitis caused by a new drug for prevention of nidation in the dog]. Schweiz Arch Tierheilkd. 1987 Jul;129(7):335-42. German. PubMed PMID: 3629209.

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